molecular formula C10H10BrNO3 B1409398 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester CAS No. 1823443-42-0

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester

Cat. No.: B1409398
CAS No.: 1823443-42-0
M. Wt: 272.09 g/mol
InChI Key: ULTJOAAFCYHSTR-UHFFFAOYSA-N
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Description

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is a versatile chemical compound utilized in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester typically involves the reaction of 6-bromopyridine-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is utilized in diverse scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: A related compound used in similar applications.

    3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Another derivative with comparable properties.

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes.

Biological Activity

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester (CAS Number: 1823443-42-0) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a bromine atom at the sixth position of the pyridine ring, an allyloxy group at the third position, and a methyl ester at the carboxylic acid functional group located at the second position. Its molecular formula is C10H10BrNO3C_{10}H_{10}BrNO_3 .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 6-bromopyridine-2-carboxylic acid and allyl alcohol.
  • Catalysts : Potassium carbonate as a base and dimethylformamide (DMF) as a solvent.
  • Reaction Conditions : The mixture is heated to facilitate esterification, resulting in the desired compound .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116) . This suggests that the compound may exert selective cytotoxic effects on cancerous cells while sparing non-cancerous cells.

The mechanism of action involves interactions with specific molecular targets, leading to the formation of active intermediates that exert biological effects. The compound's unique structure allows it to participate in various biochemical pathways, potentially influencing cellular signaling related to cancer proliferation .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for understanding its pharmacological potential and optimizing therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand its biological profile, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-bromopyridine-2-carboxylateBromine at position threeLacks allyloxy group; simpler structure
6-Bromopyridine-2-carboxylic acidContains a carboxylic acid but no esterNo methyl ester; different functional properties
3-Hydroxy-6-bromopyridine-2-carboxylic acidHydroxyl group instead of allyloxyDifferent reactivity patterns due to hydroxyl group

The unique combination of an allyloxy group and a brominated pyridine makes this compound distinct among its peers, potentially offering unique biological activities not available to other similar compounds .

Applications in Research and Industry

This compound is utilized across various fields:

  • Medicinal Chemistry : As a building block for drug development.
  • Biological Research : Investigated for its interactions with biomolecules and potential therapeutic properties.
  • Industrial Applications : Employed in producing specialty chemicals and materials .

Properties

IUPAC Name

methyl 6-bromo-3-prop-2-enoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTJOAAFCYHSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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